molecular formula C15H14N2O2 B11709306 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide

4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide

Cat. No.: B11709306
M. Wt: 254.28 g/mol
InChI Key: SCSMZPVPNHCXGU-UHFFFAOYSA-N
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Description

4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-aminobenzamide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the imine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of 4-methoxybenzaldehyde and 4-aminobenzamide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential use in drug development, particularly for its biological activities.

    Industry: Utilized in the synthesis of dyes and other organic compounds.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The imine group in the Schiff base can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide
  • 4-{[(E)-(4-hydroxyphenyl)methylidene]amino}benzamide
  • 4-{[(E)-(4-nitrophenyl)methylidene]amino}benzamide

Uniqueness

4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable candidate for various applications compared to its analogs with different substituents.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O2/c1-19-14-8-2-11(3-9-14)10-17-13-6-4-12(5-7-13)15(16)18/h2-10H,1H3,(H2,16,18)

InChI Key

SCSMZPVPNHCXGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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